molecular formula C11H16BF4N3OS B6327711 S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate CAS No. 366821-61-6

S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate

Cat. No.: B6327711
CAS No.: 366821-61-6
M. Wt: 325.14 g/mol
InChI Key: AQHKAOJMRBDVBZ-UHFFFAOYSA-N
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Description

S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate: is a chemical compound known for its utility in organic synthesis, particularly in peptide coupling reactions. This compound is valued for its efficiency in forming amide bonds, making it a crucial reagent in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate typically involves the reaction of 1-oxo-2-pyridine-thiol with 1,3-dimethylpropyleneuronium under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for cost-efficiency and yield. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve the overall efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters ensures high reproducibility and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate primarily undergoes substitution reactions, particularly nucleophilic substitution, where it acts as an electrophile. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the compound, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum

Properties

IUPAC Name

1-oxido-2-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)sulfanyl]pyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N3OS.BF4/c1-9-8-12(2)11(13(9)3)16-10-6-4-5-7-14(10)15;2-1(3,4)5/h4-7,9H,8H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHKAOJMRBDVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1C[N+](=C(N1C)SC2=CC=CC=[N+]2[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BF4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726220
Record name 1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367252-09-3
Record name 1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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